

# Application Notes: High-Throughput Screening for Novel ENL Protein Inhibitors

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## Compound of Interest

Compound Name: *Eleven-Nineteen-Leukemia Protein IN-3*

Cat. No.: *B12398076*

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## Introduction

The Eleven-Nineteen Leukemia (ENL) protein is a crucial epigenetic reader that recognizes acetylated and crotonylated lysine residues on histone tails through its YEATS domain.[1][2] This interaction is critical for recruiting transcriptional machinery, such as the Super Elongation Complex (SEC) and DOT1L, to the promoters of actively transcribed genes.[3][4] In certain cancers, particularly acute myeloid leukemia (AML) with MLL rearrangements or NPM1 mutations, ENL is essential for maintaining oncogenic gene expression programs, making it a promising therapeutic target.[2][3][5] The development of small-molecule inhibitors that disrupt the ENL YEATS domain's interaction with acetylated histones is a key strategy for novel anti-cancer therapies.[2]

High-throughput screening (HTS) is a foundational approach in drug discovery for identifying and characterizing novel inhibitors from large compound libraries.[6][7] This document provides detailed protocols and application notes for biochemical and cell-based assays amenable to HTS for the discovery of ENL inhibitors.

## Biochemical HTS Assays for ENL Inhibitors

Biochemical assays are the primary tool for initial large-scale screening campaigns. They are designed to be robust, reproducible, and easily automated.[6] The most common formats for ENL inhibitor screening are proximity-based assays like AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[8][9]

## AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

The AlphaScreen assay is a bead-based, homogeneous technology ideal for HTS.[1][10] It measures the interaction between a 6xHis-tagged ENL YEATS domain and a biotinylated histone peptide (e.g., H3K9ac or H3K27cr).[1][9] When these components interact, they bring donor and acceptor beads into close proximity, generating a luminescent signal.[11] Small-molecule inhibitors that disrupt this interaction cause a decrease in the signal.

### Experimental Workflow for ENL Inhibitor HTS



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Caption: A typical high-throughput screening workflow for identifying novel ENL inhibitors.

### Protocol: AlphaScreen HTS for ENL Inhibitors

This protocol is adapted for a 384-well plate format.[9][11]

#### Materials:

- Protein: Recombinant 6xHis-tagged ENL YEATS domain (His-ENL).
- Peptide: Biotinylated histone H3 peptide with acetylation at Lysine 9 (Biotin-H3K9ac) or crotonylation at Lysine 27 (Biotin-H3K27cr).[1][9]
- Beads: AlphaScreen Streptavidin Donor Beads and Ni-NTA Acceptor Beads.[11]
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS.[12]
- Plates: 384-well, low-volume, white plates.
- Compound Library: Compounds dissolved in DMSO.

#### Procedure:

- **Compound Plating:** Dispense test compounds and DMSO (as a negative control) into the 384-well plates. The final DMSO concentration should be maintained at or below 0.5%.[\[9\]](#)
- **Protein & Peptide Incubation:**
  - Prepare a solution of His-ENL protein in assay buffer. Optimal concentrations are typically determined via titration, with reported values around 100 nM.[\[9\]](#)
  - Add the His-ENL solution to the wells containing the compounds and incubate for 15 minutes at room temperature.
  - Prepare a solution of biotinylated histone peptide in assay buffer. A typical concentration is 10-30 nM.[\[9\]](#)
  - Add the biotinylated peptide solution to the wells and incubate for an additional 30 minutes at room temperature.
- **Bead Addition:**
  - Prepare a slurry of Ni-NTA Acceptor beads and Streptavidin Donor beads in assay buffer under low-light conditions. A final concentration of 10 µg/mL for each bead type is common.[\[9\]](#)
  - Add the bead mixture to all wells.
- **Final Incubation & Reading:**
  - Incubate the plates in the dark at room temperature for 60 minutes to allow for bead proximity and signal generation.
  - Read the plates on an AlphaScreen-capable plate reader, measuring the signal at 520-620 nm following excitation at 680 nm.[\[11\]](#)
- **Counter-Screen:** To eliminate false positives that interfere with the assay components, a counter-screen is performed using a biotinylated-His peptide, which brings the donor and

acceptor beads together without the ENL protein.[9] True hits should not inhibit the signal in this assay.

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay that offers advantages such as reduced interference from fluorescent compounds.[8] The assay principle involves a Europium (Eu) chelate donor (e.g., coupled to streptavidin to bind a biotinylated histone peptide) and a ULight™ acceptor (e.g., coupled to an anti-6xHis antibody to bind the ENL protein).[8] When ENL binds the histone peptide, the donor and acceptor are brought close, allowing for FRET to occur upon excitation.[8]

Protocol: TR-FRET Assay for ENL Inhibitors

Materials:

- Protein: 6xHis-tagged ENL YEATS domain.
- Peptide: Biotinylated histone H3 peptide (e.g., H3K9cr or H3K27cr).[8][13]
- Detection Reagents: Streptavidin-Europium (Eu) chelate (Donor) and Anti-6xHis-ULight™ antibody (Acceptor).[8]
- Assay Buffer: As per manufacturer's recommendation (e.g., PBS with 0.1% BSA).
- Plates: 384-well, low-volume, black or white plates.

Procedure:

- Compound Plating: Dispense test compounds and DMSO controls into the assay plates.
- Reagent Addition:
  - Prepare a master mix containing His-ENL, biotinylated histone peptide, and Anti-6xHis-ULight™ acceptor in assay buffer.
  - Dispense the master mix into the wells.

- Incubate for a defined period (e.g., 30-60 minutes) at room temperature.
- Donor Addition:
  - Add the Streptavidin-Europium (Eu) donor to all wells.
- Final Incubation & Reading:
  - Incubate the plates for 60 minutes at room temperature, protected from light.
  - Read the plates using a TR-FRET compatible plate reader. Measure emission at two wavelengths: 665 nm (FRET signal) and 615 nm (Europium reference).[8] The ratio of these signals is used to determine inhibition.

## Quantitative Data Summary

The following tables summarize key quantitative data from published ENL inhibitor screening campaigns.

Table 1: HTS Assay Parameters and Performance

Assay Type	ENL Protein Conc.	Peptide & Conc.	Z' Factor	Hit Rate (>50% Inh.)	Reference
AlphaScreen	100 nM	Biotin-H3K9ac (10 nM)	> 0.7	7.0%	[9]
AlphaScreen	80 nM	Biotin-H3K27cr (40 nM)	0.82	Not Reported	[1]
TR-FRET	Not Specified	H3K9cr	Not Reported	Not Reported	[13]
TR-FRET	Not Specified	H3K27cr	> 0.7	0.04%	[8][14]

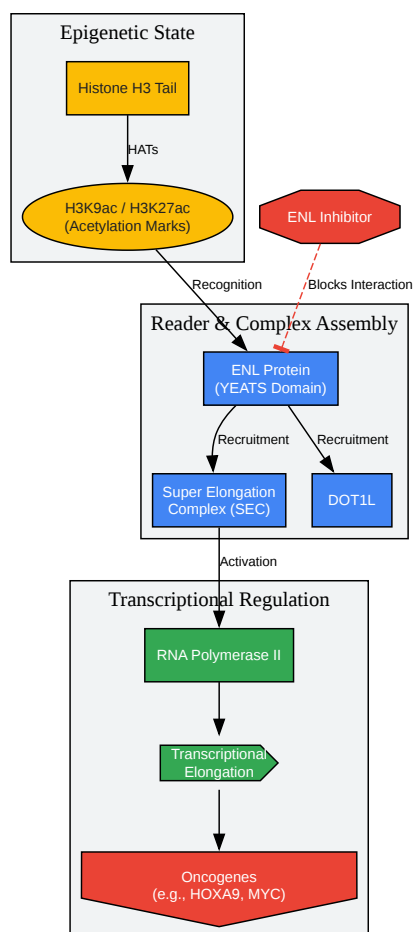
Table 2: IC50 Values of Selected ENL Inhibitors in Biochemical Assays

Compound	Assay Type	ENL IC50 (nM)	AF9 IC50 (nM)	YEATS2 IC50 (nM)	GAS41 IC50 (nM)	Reference
Compound 11	AlphaScreen	51	984	>50,000	>50,000	<a href="#">[9]</a>
Compound 24	AlphaScreen	76	13,000	>50,000	>50,000	<a href="#">[9]</a>
SGC-iMLLT	AlphaScreen	260	Not Reported	Not Reported	Not Reported	<a href="#">[15]</a>
TDI-11055	TR-FRET	50	70	>100,000	>100,000	<a href="#">[16]</a>
SR-0813	HTRF	25	311	>50,000	>50,000	<a href="#">[14]</a>
MS41	AlphaScreen	119	Comparable to ENL	>50,000	>50,000	<a href="#">[17]</a>

## Cell-Based Assays for Hit Validation

After identifying potent inhibitors in biochemical assays, their activity must be validated in a cellular context. Cell-based assays confirm target engagement and provide an initial assessment of cell permeability and biological effect.

ENL Signaling Pathway in Oncogenesis



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Caption: ENL recognizes histone acetylation to drive oncogenic gene expression.

## Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in intact cells.[18] The principle is that a small molecule binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[18][19]

Protocol: CETSA for ENL Target Engagement

This protocol is for use with human leukemia cell lines (e.g., MV4;11, MOLM-13).[5][9]

Procedure:

- Cell Treatment: Treat leukemia cells (e.g.,  $2 \times 10^7$  cells) with the test compound (e.g., 5  $\mu$ M) or DMSO vehicle for 1 hour at 37°C.[5]
- Heating:
  - Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
  - Aliquot the cell suspension into PCR tubes.
  - Heat the aliquots at a range of different temperatures (e.g., 37°C to 65°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.[18]
- Lysis and Protein Quantification:
  - Lyse the cells by freeze-thaw cycles.
  - Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
  - Collect the supernatant containing the soluble, non-denatured protein.
- Analysis:
  - Analyze the amount of soluble ENL protein in each sample by Western blot or other quantitative protein detection methods (e.g., luminescence-based HiBiT assay).[18]
  - Plot the amount of soluble ENL as a function of temperature. A successful inhibitor will cause a rightward shift in the melting curve, indicating stabilization of the ENL protein at higher temperatures.[9]

By combining robust biochemical HTS with confirmatory cell-based target engagement and functional assays, researchers can efficiently discover and validate novel, potent, and selective inhibitors of the ENL protein for therapeutic development.



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## References

- 1. epicypher.com [epicypher.com]
- 2. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 8. epicypher.com [epicypher.com]
- 9. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of ENL/AF9 YEATS and FLT3 disclosed in Bridge Medicines patent | BioWorld [bioworld.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]

- 17. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell-Based Ligand Discovery for the ENL YEATS Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
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